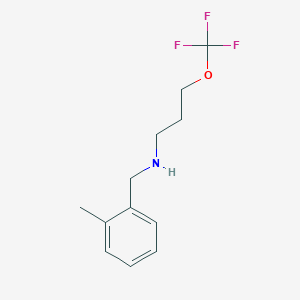
(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine is an organic compound that features both a benzyl group and a trifluoromethoxypropyl group attached to an amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine typically involves the reaction of 2-methylbenzyl chloride with 3-trifluoromethoxypropylamine under basic conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity. The final product is typically purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The benzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or chloromethane in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzyl derivatives.
Applications De Recherche Scientifique
(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to cross cell membranes more easily. The benzyl group can interact with hydrophobic pockets in proteins, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Methylbenzyl alcohol
- 2-Methylbenzyl chloride
- 3-Trifluoromethoxypropylamine
Uniqueness
(2-Methyl-benzyl)-(3-trifluoromethoxypropyl)-amine is unique due to the presence of both a benzyl group and a trifluoromethoxypropyl group, which confer distinct chemical and physical properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C12H16F3NO |
|---|---|
Poids moléculaire |
247.26 g/mol |
Nom IUPAC |
N-[(2-methylphenyl)methyl]-3-(trifluoromethoxy)propan-1-amine |
InChI |
InChI=1S/C12H16F3NO/c1-10-5-2-3-6-11(10)9-16-7-4-8-17-12(13,14)15/h2-3,5-6,16H,4,7-9H2,1H3 |
Clé InChI |
NZCFZZSHEQMOJX-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1CNCCCOC(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{[3,5-dimethyl-1-(3-methylphenyl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B11759967.png)
![[Cyclopropyl-(2-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759974.png)
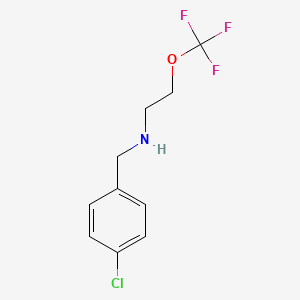
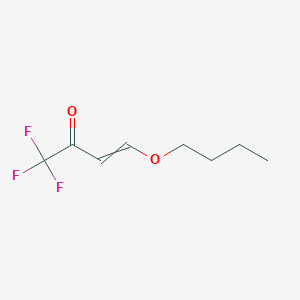
![[Cyclopropyl-(4-methyl-benzyl)-amino]-acetic acid](/img/structure/B11759988.png)
![Ethyl[(2-methylphenyl)sulfanyl]amine](/img/structure/B11759996.png)
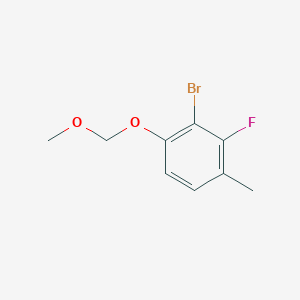
![tert-Butyl (1-methyl-2-oxo-2,3-dihydro-1H-benzo[b]azepin-3-yl)carbamate](/img/structure/B11760018.png)
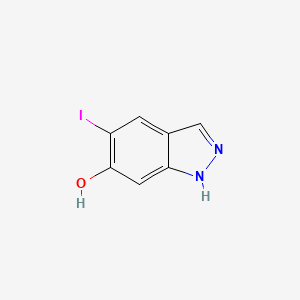

![1,4,9-Trioxa-12-azadispiro[4.2.5.2]pentadecan-11-one](/img/structure/B11760038.png)
![[Amino(cyclopropyl)methyl]diethylamine](/img/structure/B11760043.png)
![N-[(1R)-1-(Aminomethyl)-2-[(3S)-tetrahydro-2H-pyran-3-yl]ethyl]-N-methylcarbamic acid tert-butyl ester](/img/structure/B11760049.png)
![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}(hexyl)amine](/img/structure/B11760050.png)
